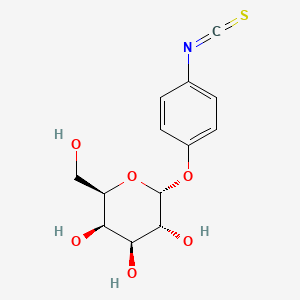
alpha-D-Galactopyranosylphenyl isothiocyanate
Vue d'ensemble
Description
Alpha-D-Galactopyranosylphenyl isothiocyanate is a chemically activated form of galactose . It has been used to prepare various neoglycoproteins, which consist of a glycosylated serum albumin substituted with either fluorescein or methotrexate .
Molecular Structure Analysis
The molecular formula of alpha-D-Galactopyranosylphenyl isothiocyanate is C13H15NO6S . Its molecular weight is 313.33 . The IUPAC name is 4-isothiocyanatophenyl alpha-D-galactopyranoside .Physical And Chemical Properties Analysis
Alpha-D-Galactopyranosylphenyl isothiocyanate has a molecular weight of 313.33 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Isolectins and Glycoprotein Subunits
Research has identified isolectins in Bandeiraea simplicifolia seeds that bind specifically to alpha-D-galactopyranosyl groups. These isolectins are tetrameric structures composed of various combinations of two different glycoprotein subunits, with differing carbohydrate binding specificities (Murphy & Goldstein, 1977).
Chemical Synthesis and Characterization
A study on the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside was conducted to investigate the fibroblast lysosomal enzyme uptake system. This included the formation of isothiocyanatophenyl glycosides of alpha-galactose and other sugars (Sando & Karson, 1980).
Histochemical Reagents for Detection
Fluorescein-conjugated Bandeiraea simplicifolia B4-isolectin, specific for alpha-D-galactopyranosyl groups, has been used as a histochemical probe for detecting these groups in various tissues. This approach aids in studying glycoconjugates in pathological states (Peters & Goldstein, 1979).
Glycoprotein and Glycolipid Biosynthesis
Research involving the expression of murine alpha 1,3-galactosyltransferase in Chinese hamster ovary cells has explored the role of this enzyme in regulating glycoprotein and glycolipid biosynthesis (Smith, Larsen, Mattox, Lowe, & Cummings, 1990).
Lignocellulose Degradation
The main alpha-galactosidase, a key enzyme in lignocellulose degradation, was purified and characterized from Phanerochaete chrysosporium. This enzyme exhibits specificity for alpha-D-galactopyranosides (Brumer, Sims, & Sinnott, 1999).
Catalytic Mechanism of Glycosyl Hydrolases
The complete gene sequence encoding alpha-galactosidase from Phanerochaete chrysosporium confirmed its belonging to glycosyl hydrolase family 27, providing insights into its catalytic mechanism (Hart, He, Chany, Withers, Sims, Sinnott, & Brumer, 2000).
Alpha-Galactosidase Purification
Research on Thermomyces lanuginosus revealed the purification and characterization of an extracellular alpha-galactosidase, an enzyme active against various alpha-glycosidically linked substrates (Puchart, Vršanská, Bhat, & Biely, 2000).
Stable Monosaccharide Isothiocyanates
Studies on the synthesis of stable, fully unprotected monosaccharide isothiocyanates, including methyl 6,7-dideoxy-7-isothiocyanato-alpha-D-galacto-heptopyranosides, contributed to understanding the stability and reactivity of these compounds (Benito, Oriz Mellet, & García Fernández, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Alpha-D-Galactopyranosylphenyl isothiocyanate is a chemically activated form of galactose The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the preparation of various neoglycoproteins . Neoglycoproteins are proteins that have been chemically modified to carry carbohydrate (sugar) residues, and they play crucial roles in biological recognition processes, including cell-cell interaction, immune response, and pathogen recognition .
Biochemical Pathways
Given its role in the preparation of neoglycoproteins, it can be inferred that it may influence glycosylation pathways, which are responsible for attaching carbohydrate residues to proteins .
Result of Action
Its use in the preparation of neoglycoproteins suggests that it may influence processes involving these proteins, such as cell-cell interactions and immune responses .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-SJHCENCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720318 | |
| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Galactopyranosylphenyl isothiocyanate | |
CAS RN |
120967-92-2 | |
| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azabicyclo[6.4.1]trideca-2,4,6,8,10,12-hexaene,5-ethoxy-(9CI)](/img/no-structure.png)
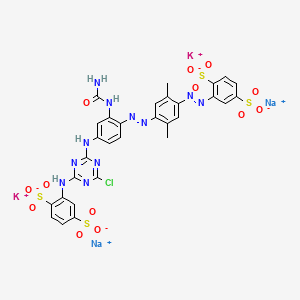

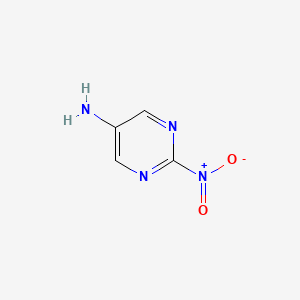
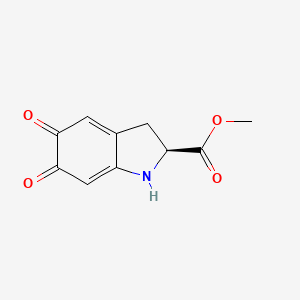
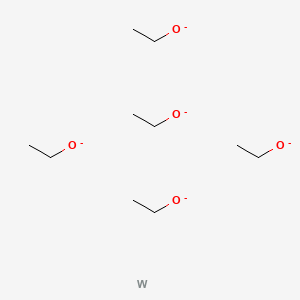


![4,9-Dihydroxy-2,3,6-trimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568190.png)
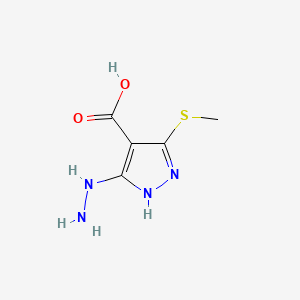
![(2R)-2-hydroxy-1-[1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B568195.png)
